Product packaging for INCB053914(Cat. No.:)

INCB053914

Cat. No.: B1574352
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INCB053914 is a novel, ATP-competitive pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3 isoforms. These serine/threonine kinases are overexpressed in hematologic malignancies and drive oncogenic signaling via pathways such as JAK/STAT and PI3K/AKT . This compound exhibits potent inhibition of PIM1 (IC50: 0.24 nM), PIM2 (IC50: 30 nM), and PIM3 (IC50: 0.12 nM) in biochemical assays, with high selectivity over 50+ other kinases, except for weak activity against RSK2 and PAS kinase .

In preclinical models, this compound demonstrated dose-dependent tumor growth inhibition (e.g., 96% in MOLM-16 AML xenografts at 30 mg/kg BID) and suppressed phosphorylation of downstream substrates like BAD, p70S6K, and 4E-BP1 . It also synergized with agents targeting PI3Kδ, JAK1/2, and chemotherapy (e.g., cytarabine), enhancing antitumor efficacy in vitro and in vivo .

Properties

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Appearance

Solid powder

Synonyms

INCB053914;  INCB-053914;  INCB 053914.; Unknown

Origin of Product

United States

Scientific Research Applications

Preclinical Studies

In Vitro Studies:
Preclinical studies have demonstrated that INCB053914 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance, it showed significant inhibition of downstream substrates in hematologic malignancies, including AML and MM cell lines. The compound was found to inhibit Bcl-2–associated death promoter protein phosphorylation and reduce tumor growth in xenograft models .

In Vivo Efficacy:
In vivo studies using xenograft models indicated that this compound significantly reduced tumor volume when administered at effective doses. In particular, treatment with this compound resulted in dose-dependent inhibition of tumor growth in MOLM-16 (AML) and KMS-12-BM (MM) models . Notably, when combined with other agents like cytarabine or ruxolitinib, this compound exhibited additive or synergistic effects on tumor growth inhibition .

Phase 1/2 Studies

A comprehensive Phase 1/2 clinical trial evaluated the safety and efficacy of this compound as both monotherapy and in combination with standard-of-care agents for patients with advanced hematologic malignancies. The study included patients with conditions such as AML, high-risk myelodysplastic syndromes (MDS), and multiple myeloma .

Results:

  • Monotherapy: The trial revealed that this compound was generally well tolerated, with common treatment-emergent adverse events (TEAEs) being elevated liver enzymes.
  • Combination Therapy: When combined with cytarabine or ruxolitinib, some patients achieved complete responses or significant reductions in spleen volume .

Case Study 1: Acute Myeloid Leukemia

In a cohort of AML patients treated with this compound:

  • Patient Demographics: 58 patients aged 18 years or older.
  • Treatment Regimen: Monotherapy followed by combination therapy.
  • Outcomes: Two complete responses were observed among patients receiving combination therapy with azacitidine.

Case Study 2: Myelofibrosis

In another study involving patients with myelofibrosis:

  • Combination Treatment: this compound was administered alongside ruxolitinib.
  • Results: Three patients showed a reduction in spleen volume exceeding 25% after 12 weeks of treatment.

Data Tables

Study PhasePatient PopulationTreatment RegimenKey Findings
Phase 1AML (n=58)MonotherapyWell tolerated; TEAEs included ALT/AST elevation
Phase 1/2MDS/MF (n=39)Combination with Cytarabine/AzacitidineObserved complete responses; manageable toxicity
PreclinicalAML/MM XenograftsThis compound aloneSignificant tumor growth inhibition; synergistic effects with other agents

Comparison with Similar Compounds

TP-3654 (Second-Generation PIM Inhibitor)

TP-3654 is a second-generation PIM inhibitor with Ki values of 5 nM (PIM1), 239 nM (PIM2), and 42 nM (PIM3) . While TP-3654 shows stronger PIM2 inhibition than INCB053914 (Ki: 239 nM vs. IC50: 30 nM), it is less potent against PIM1 and PIM3 (Table 1). This compound’s pan-PIM activity may better counteract compensatory signaling, as PIM isoforms often functionally overlap in tumors .

Parameter This compound TP-3654
PIM1 Inhibition 0.24 nM (IC50) 5 nM (Ki)
PIM2 Inhibition 30 nM (IC50) 239 nM (Ki)
PIM3 Inhibition 0.12 nM (IC50) 42 nM (Ki)
Selectivity High (RSK2/PAS weak) Not reported
Synergy with Chemo Yes (e.g., cytarabine) Limited data

KMU-470 (Anti-Inflammatory PIM Inhibitor)

KMU-470, primarily studied for anti-inflammatory effects, inhibits PIM kinases but lacks detailed hematologic malignancy data . Unlike this compound, KMU-470’s mechanism focuses on TLR4-NF-κB-NLRP3 pathway modulation, suggesting divergent therapeutic applications .

AZD1208 (Clinical-Stage PIM Inhibitor)

This compound’s superior selectivity and combination synergy (e.g., with ruxolitinib in MF patients) may offer a safer profile .

Key Advantages of this compound

  • Pan-Isoform Inhibition : Overcomes compensatory upregulation of PIM2 observed in treated cells, ensuring sustained suppression of oncogenic signaling .
  • Broad Synergy : Enhanced efficacy with 19/65 tested agents, including PI3Kδ inhibitors (INCB050465) and JAK1/2 inhibitors (ruxolitinib) .
  • Clinical Versatility : Tolerated in phase 1/2 trials with AML, MF, and MM patients, both alone and with standard therapies .

Preparation Methods

Synthesis of Chiral Piperidine Moiety

  • The chiral piperidine fragment, (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl, is synthesized or obtained via stereoselective methods, ensuring the correct spatial arrangement critical for biological activity.

  • Protecting groups and selective functional group transformations are likely employed to introduce the amino and hydroxy groups without racemization.

Assembly of the Cyclopenta[b]pyridine Core

  • The cyclopenta[b]pyridine scaffold with hydroxy and fluorine substitutions is constructed through aromatic substitution and cyclization reactions.

  • Fluorination at the 5-position of the picolinamide and 2,6-difluorophenyl substitution are introduced via electrophilic fluorination or using fluorinated building blocks.

Amide Bond Formation

  • The key amide bond linking the picolinic acid derivative and the chiral piperidine is formed using standard peptide coupling reagents or activated esters under mild conditions to preserve stereochemistry.

Salt Formation

  • The final compound is converted to its phosphate salt form (phosphate counterion) to enhance solubility and stability for biological evaluation.

Purification and Quality Control

  • Purification is achieved through chromatographic techniques (e.g., preparative HPLC) to obtain high-purity material.

  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure, purity, and stereochemical integrity.

Research Findings on Preparation and Biological Evaluation

Biochemical and Cellular Activity

  • This compound was synthesized and used in biochemical assays demonstrating potent inhibition of PIM1, PIM2, and PIM3 kinases with IC50 values indicating high potency and selectivity.

  • The compound's preparation quality was confirmed by its ability to inhibit phosphorylation of downstream substrates (BAD, p70S6K, 4E-BP1) in various hematologic tumor cell lines and primary patient samples.

  • Dose-dependent effects and pharmacodynamic markers confirmed that the synthesized compound retained biological activity consistent with its intended mechanism.

Pharmacokinetic Analysis

  • The prepared this compound was administered in preclinical models, and plasma concentrations were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) at multiple time points post-dose to assess bioavailability and pharmacokinetics, indicating the compound's suitability for in vivo studies.

Data Table: Summary of Key Preparation and Characterization Parameters

Parameter Description/Value Source
Chemical Name N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide phosphate
Stereochemistry (3R,4R,5S) configuration on piperidine ring
Key Functional Groups Amino, hydroxy, methyl, fluorine substitutions
Synthetic Techniques Stereoselective synthesis, amide bond formation, fluorination
Purification Methods Chromatography (e.g., preparative HPLC)
Analytical Characterization NMR, MS, HPLC, LC-MS/MS
Biological Activity Confirmation Inhibition of PIM kinase activity, substrate phosphorylation
Pharmacokinetic Analysis Plasma concentration measurement by LC-MS/MS

Q & A

Q. How are effective concentration ranges for INCB053914 determined in in vitro hematologic malignancy models?

  • Methodological Approach : Dose-response experiments are designed using logarithmic concentration gradients (e.g., 0–2,000 nM) to quantify inhibitory effects on cell proliferation or colony formation. For example, this compound reduced erythroid colony formation by >90% at 2,000 nM in myelofibrosis models, with lower thresholds (e.g., 50 nM) showing partial inhibition .
  • Validation : IC50 values are calculated using neutral red or WST-1 assays, with triplicate measurements to ensure reproducibility .

Q. What experimental models are most suitable for evaluating this compound's efficacy in hematologic cancers?

  • Model Selection : Primary patient-derived cells (e.g., myelofibrosis erythroid progenitors) and xenograft models (e.g., UPCI:SCC090 HNSCC tumors in nude mice) are prioritized. These models capture tumor heterogeneity and allow for pharmacokinetic/pharmacodynamic (PK/PD) correlation studies .
  • Limitations : Cell lines with intrinsic resistance (e.g., UM-SCC-47) require mechanistic validation via phosphoproteomics to confirm PIM kinase dependency .

Q. How are biomarkers like PIM kinase activity monitored in preclinical studies?

  • Assay Design : Western blotting for phosphorylation of downstream targets (e.g., pRPS6 Ser235/236, BAD Ser112) is performed in dose- and time-dependent studies. For example, this compound reduced pRPS6 levels by >70% in sensitive HNSCC cell lines but showed minimal effect in resistant models .
  • Functional Correlates : Flow cytometry quantifies changes in cell size (FSC-H) and apoptosis (Annexin V/PI staining) to link kinase inhibition to phenotypic outcomes .

Advanced Research Questions

Q. How can contradictory efficacy data between in vitro and in vivo models be reconciled?

  • Analysis Framework : Compare drug exposure levels (AUC/Cmax) across models. For instance, this compound achieved 60% tumor growth inhibition in xenografts at plasma concentrations equivalent to 1.25 μM in vitro, but variability in tumor microenvironment factors (e.g., hypoxia) may require PK-adjusted dosing .
  • Data Integration : Use multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to identify compensatory pathways in resistant models, such as upregulated eIF4E phosphorylation in UM-SCC-47 cells .

Q. What strategies optimize combination therapy designs with this compound in AML or myelofibrosis?

  • Rationale for Combinations : Pair this compound with agents targeting parallel survival pathways (e.g., azacitidine for epigenetic modulation or ruxolitinib for JAK/STAT inhibition). In Phase 1/2 trials, this compound + azacitidine achieved complete remission in 2/16 AML patients, though with dose-limiting toxicities (e.g., maculopapular rash) .
  • Experimental Optimization : Use factorial design studies to assess synergy (e.g., Chou-Talalay combination indices) and schedule-dependent effects (concurrent vs. staggered dosing) .

Q. How can resistance mechanisms to this compound be systematically investigated?

  • Mechanistic Profiling : Compare phosphoproteomic landscapes of sensitive vs. resistant cells. Resistant UM-SCC-47 cells showed elevated eIF4EBP1 phosphorylation, suggesting cap-dependent translation as an escape mechanism .
  • Functional Screens : CRISPR-Cas9 libraries targeting kinase networks can identify synthetic lethal partners or compensatory kinases (e.g., AKT/mTOR) in resistant clones .

Q. What methodologies validate the specificity of this compound as a pan-PIM inhibitor?

  • Kinase Selectivity Profiling : Use competitive binding assays (e.g., KINOMEscan) to confirm inhibition of PIM1/2/3 isoforms at clinically relevant concentrations. Off-target effects on structurally related kinases (e.g., FLT3) should be excluded .
  • In Silico Modeling**: Molecular docking studies predict binding affinity to PIM kinases’ ATP-binding pockets, validated by mutational analysis (e.g., PIM1 K67M mutations conferring resistance) .

Methodological Best Practices

Q. How should researchers design studies to address this compound’s dose-limiting toxicities (e.g., transaminase elevation)?

  • Preclinical Mitigation : Incorporate liver organoid models to predict hepatotoxicity. In clinical trials, DLTs like grade 3/4 ALT/AST elevations occurred in 6/58 patients, necessitating real-time liver function monitoring and dose interruptions .
  • Translational Biomarkers : Measure serum levels of miR-122 (hepatocyte-enriched miRNA) as an early indicator of liver injury .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in clinical trials?

  • Subgroup Analysis : Stratify patients by molecular biomarkers (e.g., PIM1/2/3 expression via IHC) using adaptive trial designs. For example, MF patients with ≥25% spleen volume reduction showed differential PIM kinase dependency .
  • Bayesian Methods : Model response probabilities in small cohorts (e.g., n=17 for this compound + ruxolitinib) to prioritize combinations for Phase 3 testing .

Q. How can researchers identify predictive biomarkers for this compound responsiveness?

  • Retrospective Analysis : Correlate baseline PIM isoform expression (qRT-PCR) with clinical outcomes. In HNSCC, PIM3 overexpression in CAL 27 cells did not confer sensitivity, suggesting isoform-specific roles .
  • Prospective Validation : Use patient-derived organoids (PDOs) to test biomarker hypotheses in a controlled, high-throughput format .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.